Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 3-bromopropyl chain and at the 3-position with a methyl carboxylate group. This compound is of interest in organic synthesis due to its reactive bromine atom, which facilitates nucleophilic substitution reactions, and its oxazole ring, which contributes to structural diversity in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H10BrNO3/c1-12-8(11)7-5-6(13-10-7)3-2-4-9/h5H,2-4H2,1H3 |
InChI Key |
CCVUEZBOZJKWLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 5-(3-bromopropyl)-1,2-oxazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Research Findings and Data
Spectral Data Comparisons
Crystallographic Considerations
While crystallographic data for the target compound is unavailable, methods like SHELX and ORTEP-3 are widely used for analogous heterocycles. Puckering parameters (Cremer-Pople analysis ) could elucidate conformational preferences of the oxazole ring.
Biological Activity
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 232.07 g/mol. The compound features a five-membered oxazole ring that contains both nitrogen and oxygen atoms, with a bromopropyl substituent at the fifth position, which is crucial for its biological activity.
Inhibition of Monoamine Oxidase
One of the primary biological activities of this compound is its potent inhibition of monoamine oxidase (MAO) enzymes. MAO plays a critical role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can have therapeutic implications for various neurological disorders, including depression and anxiety.
Research indicates that this compound forms stable complexes with MAO, leading to significant inhibition of its enzymatic activity. This property suggests potential applications in developing treatments for mood disorders.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it displayed notable inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for certain derivatives .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-methyl-1,2-oxazole-3-carboxylate | C8H9NO3 | Contains a methyl group instead of bromopropyl |
| Methyl 5-bromo-1,2-oxazole-3-carboxylic acid | C7H6BrNO3 | Lacks the propyl chain but retains bromine |
| Methyl 5-(4-bromobutyl)-1,2-oxazole-3-carboxylate | C10H12BrN1O3 | Longer alkyl chain compared to methyl 5-(3-bromopropyl) |
The unique bromopropyl substitution at position five significantly influences the reactivity and biological activity of this compound compared to its derivatives.
Case Study: Antimicrobial Efficacy
In one study focused on antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated that this compound not only inhibited growth effectively but also had lower cytotoxic effects on human cell lines compared to traditional antibiotics. Specifically, it showed a higher selectivity index against Micrococcus luteus and Candida albicans, making it a promising candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
